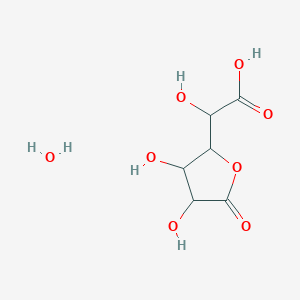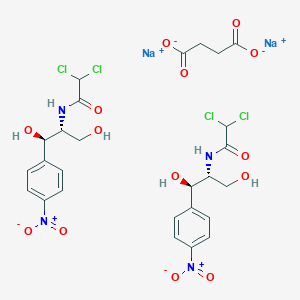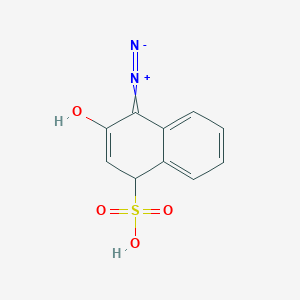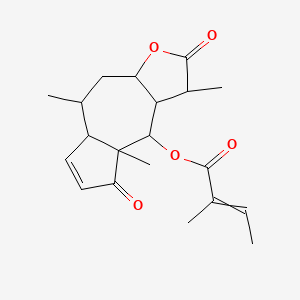
2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate is a complex organic compound that features a unique structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate typically involves multi-step organic reactions. The process may start with the preparation of the oxolan ring, followed by the introduction of hydroxyl and carboxyl groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate include:
2-hydroxyacetic acid: A simpler analog with fewer functional groups.
3,4-dihydroxy-5-oxooxolan-2-yl compounds: Compounds with similar ring structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring structure, which confer specific chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFKVZHSFSFLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(=O)OC1C(C(=O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[[[(3,5-Dimethoxyphenyl)methyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic Acid Methyl Ester](/img/structure/B13396729.png)

![[2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-[2-[4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxybenzoyl]oxyethyl]phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;[2-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxyphenyl] 4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoate;[2-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxyphenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate](/img/structure/B13396744.png)
![13-Cyclopentyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;iron](/img/structure/B13396750.png)
![(3S)-3-[(2S)-6-amino-2-acetamidohexanamido]-3-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}propanoic acid](/img/structure/B13396758.png)

![5-methoxy-3-[[3-[2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13396775.png)




![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13396807.png)
![N-[[4-(3H-indol-5-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide;N-[[4-(2-methyl-1,3-benzoxazol-6-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide;methyl 3-[3-[cyclohexanecarbonyl-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(3,4-dihydro-2H-1,4-benzothiazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(3,4-dihydro-2H-1,4-benzoxazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,4-benzothiazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[(4-quinoxalin-6-ylphenyl)methyl]amino]phenyl]prop-2-enoate](/img/structure/B13396808.png)
![2-piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sufonyl]-1-oxopentyl]-4-methyl-,[2R-[1(S*), 2alpha, 4beta]]-](/img/structure/B13396809.png)
